5-(Trifluoromethylthio)-1H-indazole
Description
5-(Trifluoromethylthio)-1H-indazole is a fluorinated indazole derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the 5-position of the indazole scaffold.
Synthetic routes for this compound and its derivatives often involve substitution reactions at the 5-position of the indazole scaffold. For example, intermediates like 5-(bromomethyl)-1H-indazole (CAS 496842-04-7) serve as precursors for further functionalization . Derivatives such as methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) highlight the versatility of this scaffold in generating bioactive molecules, particularly as pharmaceutical intermediates .
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUGJAWDIDEKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trifluoromethylthiolation of indazole derivatives using reagents such as trifluoromethanesulfenamide . The reaction conditions often include the use of a strong acid promoter like triflic acid or boron trifluoride etherate to facilitate the electrophilic substitution .
Industrial Production Methods
Industrial production of 5-(Trifluoromethylthio)-1H-indazole may involve large-scale electrophilic trifluoromethylthiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethylthio)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring or the trifluoromethylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles, along with appropriate catalysts and solvents, are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indazole derivatives .
Scientific Research Applications
5-(Trifluoromethylthio)-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 5-(Trifluoromethylthio)-1H-indazole
Key Observations :
- Substituent Position : The 5-position substituent in this compound distinguishes it from analogs like 6-(trifluoromethyl)-1H-indazol-5-amine, where the -CF₃ group is at the 6-position . Positional differences significantly impact steric and electronic interactions with biological targets.
- In contrast, amino (-NH₂) or nitro (-NO₂) groups at the 5-position (e.g., in compound 120) may favor hydrogen bonding or electrostatic interactions with enzymes like IDO1 .
Key Observations :
- Green Chemistry : Ammonium chloride (NH₄Cl)-catalyzed synthesis () offers eco-friendly advantages for indazole derivatives compared to traditional methods requiring harsh acids or metals .
- Catalyst Efficiency : InCl₃ is used for S-alkylation in 4-phenyl-1,2,4-triazole derivatives (), but its applicability to this compound remains unexplored.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The -SCF₃ group in this compound confers higher LogP compared to -CF₃ or -NH₂ analogs, suggesting superior membrane permeability .
- Thermal Stability : Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) demonstrates stability up to 181–182°C, making it suitable for high-temperature reactions .
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